![molecular formula C6H9KO4 B3075669 Potassium 3-Ethoxy-2-methyl-3-oxopropanoate CAS No. 103362-70-5](/img/structure/B3075669.png)
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate
Overview
Description
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C6H9KO4. It is a potassium salt derivative of ethyl methylmalonate, characterized by the presence of an ethoxy group and a methyl group attached to a propanoate backbone. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate can be synthesized through the reaction of potassium ethyl methylmalonate with triethylamine and magnesium chloride in acetonitrile at room temperature. The reaction typically proceeds in two stages:
Stage 1: Potassium ethyl methylmalonate is reacted with triethylamine and magnesium chloride in acetonitrile at 20°C for 2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under an inert atmosphere at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate serves as a key building block in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways, including:
- Alkylation : The ethoxy group can be replaced with alkyl groups through nucleophilic substitution.
- Condensation Reactions : It can participate in Claisen condensation reactions to form larger carbon skeletons.
These properties make it valuable for synthesizing pharmaceuticals and agrochemicals.
Biochemical Studies
In biochemical research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its role as a substrate in enzymatic reactions helps elucidate the function of specific enzymes involved in metabolic processes.
Case Study : A study demonstrated that this compound could act as an intermediate in the biosynthesis of certain alkaloids, highlighting its potential in natural product synthesis.
Pharmaceutical Development
This compound plays a crucial role in the synthesis of pharmaceutical intermediates. It has been used to develop drugs targeting metabolic disorders due to its structural similarity to key metabolic intermediates.
Example : Research indicates that derivatives of this compound exhibit biological activity relevant to drug development, particularly in anti-inflammatory and analgesic applications.
Specialty Chemicals Production
In the industrial sector, this compound is employed in producing specialty chemicals. Its reactivity allows it to be transformed into various derivatives used in manufacturing processes.
Material Science
The compound's properties are also explored in material science, particularly in creating polymers and other materials that require specific functional groups for enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Potassium 3-methoxy-3-oxopropanoate: Similar in structure but with a methoxy group instead of an ethoxy group.
Potassium ethyl methylmalonate: Lacks the additional oxo group present in Potassium 3-Ethoxy-2-methyl-3-oxopropanoate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Biological Activity
Potassium 3-Ethoxy-2-methyl-3-oxopropanoate, also known as potassium ethyl methylmalonate, is an organic compound with the molecular formula and a molecular weight of 184.23 g/mol. This compound has garnered interest in various biological applications due to its structural properties and potential therapeutic uses.
- Chemical Formula:
- Molecular Weight: 184.23 g/mol
- Appearance: White to yellow solid
- Synonyms: 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt; potassium ethyl methylmalonate
- SMILES Representation:
CCOC(=O)C(C)C(=O)[O-].[K+]
Biological Activity
This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry and pharmacology.
1. Synthesis and Derivatives
The compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a key intermediate in the synthesis of alkaloids and other biologically active compounds, such as vincorine, which has implications in treating neurological disorders .
2. Inhibition of Advanced Glycation End-products (AGEs)
Research indicates that derivatives of this compound act as inhibitors of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging processes. The inhibition of AGEs can potentially mitigate oxidative stress and inflammation associated with chronic diseases .
3. Cellular Activity
In cellular assays, this compound has shown efficacy in modulating cellular pathways. It has been reported to influence calcium ion signaling in TRPC6 cells, demonstrating its role as a modulator of ion channels which are crucial for various physiological processes .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Its structure allows it to act as a substrate or inhibitor for various biochemical reactions, particularly those involving acylation and esterification processes.
Properties
IUPAC Name |
potassium;3-ethoxy-2-methyl-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZDVTUAWBGGH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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